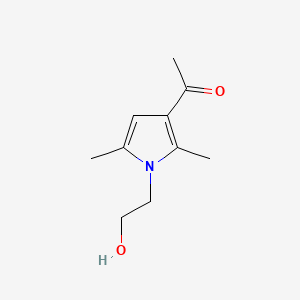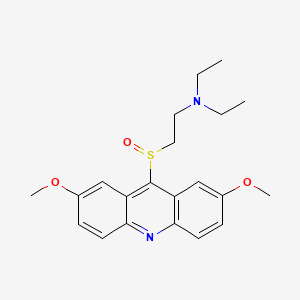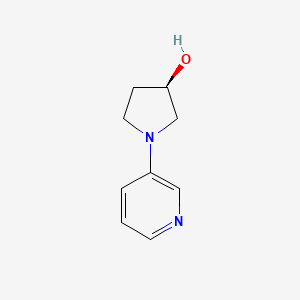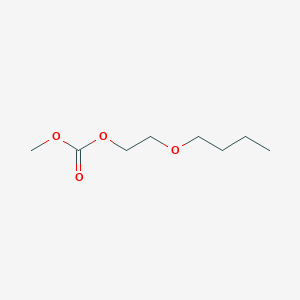
2-Butoxyethyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxyethyl methyl carbonate is an organic compound that has garnered attention due to its potential applications in various fields, including as a clean diesel fuel additive. This compound is characterized by its chemical structure, which includes a butoxyethyl group and a methyl carbonate group. It is known for its ability to improve the properties of diesel fuel, making it a subject of interest in the quest for cleaner energy solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxyethyl methyl carbonate typically involves the reaction of 2-butoxyethanol with dimethyl carbonate. This reaction is catalyzed by a base, such as sodium methoxide, and is carried out under mild conditions. The reaction can be represented as follows:
C4H9OCH2CH2OH+(CH3O)2CO→C4H9OCH2CH2OCOOCH3+CH3OH
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous processes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Butoxyethyl methyl carbonate undergoes various chemical reactions, including hydrolysis, transesterification, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-butoxyethanol and methanol.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, facilitated by a catalyst such as sodium methoxide.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Major Products Formed:
Hydrolysis: 2-Butoxyethanol and methanol.
Transesterification: Various alkyl carbonates depending on the alcohol used.
Substitution: Products vary based on the nucleophile involved.
Scientific Research Applications
2-Butoxyethyl methyl carbonate has been extensively studied for its applications in various fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain biological compounds.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Primarily used as a clean diesel fuel additive, where it improves fuel properties such as reducing smoke and carbon monoxide emissions
Mechanism of Action
The mechanism by which 2-butoxyethyl methyl carbonate exerts its effects, particularly as a fuel additive, involves its ability to enhance combustion efficiency. The compound increases the oxygen content in the fuel, leading to more complete combustion and reduced emissions. The molecular targets include the fuel molecules themselves, where the carbonate group facilitates better mixing and combustion .
Comparison with Similar Compounds
2-Butoxyethanol: An organic compound with similar applications as a solvent and in industrial processes.
Dimethyl Carbonate: Used as a methylating agent and in the production of polycarbonates.
Ethylene Glycol: Commonly used in antifreeze and as a precursor to polymers.
Uniqueness: 2-Butoxyethyl methyl carbonate stands out due to its dual functional groups, which confer unique properties such as enhanced solubility and reactivity. Its ability to act as both a solvent and a fuel additive makes it versatile and valuable in various applications .
Properties
CAS No. |
160852-86-8 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-butoxyethyl methyl carbonate |
InChI |
InChI=1S/C8H16O4/c1-3-4-5-11-6-7-12-8(9)10-2/h3-7H2,1-2H3 |
InChI Key |
PNPLHROYFBCULP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)
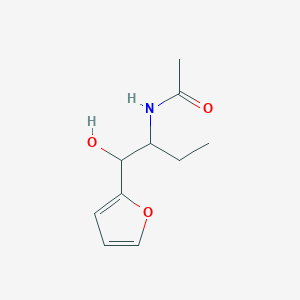
![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
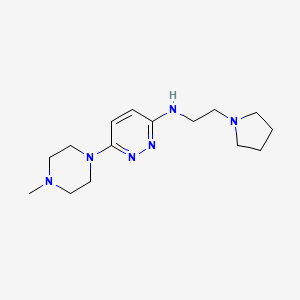
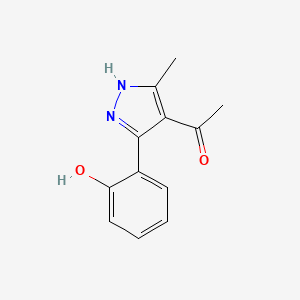

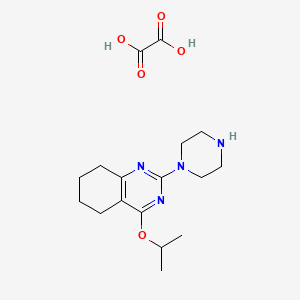
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)
